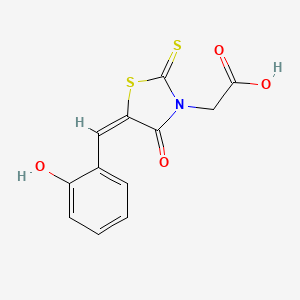

(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

(E)-2-(5-(2-Hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a rhodanine (thiazolidin-4-one) derivative characterized by a 2-hydroxybenzylidene substituent at the 5th position of the thiazolidinone core. This compound belongs to a class of molecules known for diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties .

Properties

IUPAC Name |

2-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S2/c14-8-4-2-1-3-7(8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHVZYXQUJKPGJ-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone derivative. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acetic acid or hydrochloric acid

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 2-hydroxybenzaldehyde derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted thiazolidinone derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiazolidinones, including (E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed potent inhibitory effects against various cancer cell lines, including leukemia and central nervous system cancers. For instance, a derivative exhibited an inhibition rate of 84.19% against the MOLT-4 leukemia cell line, indicating strong potential as an anticancer agent .

Acetylcholinesterase Inhibition

Compounds containing thiazolidine structures have been explored as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer’s disease. In silico studies suggest that these compounds can effectively bind to the active site of acetylcholinesterase, potentially leading to therapeutic applications in enhancing cognitive functions .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound and its derivatives against various cancer cell lines. The results consistently show that compounds with the thiazolidine core demonstrate significant cytotoxicity, making them promising candidates for further development as anticancer drugs .

Case Study 1: Anticancer Efficacy

A series of thiazolidinone derivatives were synthesized and tested against multiple cancer cell lines by the National Cancer Institute (NCI). Notably, one compound demonstrated an IC50 value of 3.96 µM against MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotective properties, compounds similar to this compound were evaluated for their ability to inhibit acetylcholinesterase activity. The results showed promising inhibitory effects, suggesting potential applications in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of (E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with various molecular targets. The compound can inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial and anticancer effects. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural Features :

- Core : 4-Oxo-2-thioxothiazolidin-3-yl acetic acid.

- Substituent : (E)-2-hydroxybenzylidene group at the 5th position.

- Key Functional Groups: The conjugated enone system, thioxo group, and carboxylic acid side chain contribute to its reactivity and interaction with biological targets.

Synthesis: The compound is synthesized via Knoevenagel condensation, where 2-hydroxybenzaldehyde reacts with a preformed rhodanine-acetic acid intermediate (e.g., 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid) under acidic or basic conditions .

The biological and chemical properties of rhodanine derivatives are highly dependent on substituents at the 5th position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Rhodanine Derivatives

Key Findings from Comparative Studies

Anticancer Activity

- 4-Chlorophenylfuran Derivatives : Exhibit potent cytotoxicity (IC₅₀: 1.2–8.7 μM) against human leukemia cells by inducing apoptosis via caspase-3 activation .

- 4-Nitrophenylpyrazole Derivatives : Show selectivity against solid tumors, with IC₅₀ values influenced by electron-withdrawing nitro groups enhancing DNA intercalation .

Antibacterial Activity

- 2-Hydroxybenzylidene vs. 3,4-Dichlorobenzylidene : The latter demonstrates superior anti-MRSA activity (IC₅₀: 0.5–2.0 μM) due to enhanced membrane penetration from hydrophobic chlorine atoms .

- Unsubstituted Benzylidene : Lacks significant antibacterial effects but inhibits carbonic anhydrase isoforms (Ki: 15–30 nM) .

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (EWGs) :

- Chloro, nitro, or trifluoromethyl groups enhance cytotoxicity and antibacterial potency by increasing electrophilicity and target binding .

Hydroxy Substituents: The 2-hydroxy position in the target compound improves solubility via hydrogen bonding but reduces membrane permeability compared to non-polar substituents .

Heterocyclic Moieties :

- Furan or pyrazole rings augment π-π stacking with biological targets, improving anticancer activity .

Biological Activity

(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound that belongs to the thiazolidinone family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its various biological effects. The synthesis of this compound typically involves the Knoevenagel condensation reaction, which allows for the formation of the benzylidene moiety that is crucial for its biological activity.

1. Anticancer Activity

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed high cytotoxicity against various cancer cell lines, including gastric cancer (AGS), colon cancer (DLD-1), and breast cancer (MCF-7 and MDA-MB-231) . The presence of substituents in specific positions on the thiazolidinone core was found to enhance anticancer activity, suggesting a strong correlation between chemical structure and biological efficacy.

2. Aldose Reductase Inhibition

Another notable biological activity of this compound is its ability to inhibit aldose reductase (ALR), an enzyme implicated in diabetic complications. Studies have shown that certain derivatives exhibit potent inhibitory action against ALR2 with submicromolar IC50 values, making them more effective than standard inhibitors like epalrestat . The molecular docking studies further elucidated the binding interactions between these compounds and the enzyme, highlighting key residues involved in high-affinity binding.

3. Antifungal Activity

The antifungal potential of thiazolidinone derivatives has also been explored. Compounds structurally related to this compound have shown moderate antifungal activity against various strains of fungi, including Candida species . The minimum inhibitory concentrations (MIC) for these compounds ranged significantly, indicating varying levels of effectiveness.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure can influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at position 5 | Enhances anticancer and aldose reductase inhibitory activity |

| Aromatic substitutions | Increases antifungal potency |

| Alkyl chain variations | Alters cytotoxicity levels |

These findings suggest that careful design and modification of the thiazolidinone scaffold can lead to improved therapeutic agents.

Case Studies

Several case studies have highlighted the potential of thiazolidinones in clinical settings:

-

Case Study 1: Breast Cancer Treatment

- A derivative similar to this compound was tested in vitro against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

- Case Study 2: Diabetic Complications

Q & A

Q. What are the critical reaction parameters to optimize during the synthesis of (E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid?

- Methodological Answer: Synthesis optimization requires careful control of temperature (reflux conditions, typically 80–100°C), solvent selection (e.g., acetic acid or ethanol for solubility and stability), and catalyst/base use (sodium acetate for Knoevenagel condensation). For example, refluxing with sodium acetate in acetic acid for 3–5 hours yields 68–89% purity after recrystallization . Monitoring via TLC ensures reaction progression, while NMR and MS confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR : Identifies aromatic protons (δ 7.2–9.2 ppm), methylene groups (δ 4.6–4.7 ppm), and carbonyl/thioamide signals (δ 165–170 ppm) .

- IR Spectroscopy : Detects C=O (1705 cm⁻¹), C=S (1253 cm⁻¹), and hydroxyl stretches (3325 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., m/z 496.1 [M+H]+) and fragmentation patterns .

Q. What is the general procedure for synthesizing thiazolidinone derivatives with acetic acid substituents?

- Methodological Answer: A mixture of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid, substituted aldehydes (e.g., 4-methoxybenzaldehyde), sodium acetate, and glacial acetic acid is refluxed for 3–5 hours. The precipitate is filtered, washed with water, and recrystallized from methanol or DMF. Yields range from 49% to 85%, depending on substituent reactivity .

Advanced Research Questions

Q. How do structural modifications at the benzylidene moiety influence biological activity?

- Methodological Answer: Substituents on the benzylidene group (e.g., electron-withdrawing -NO₂ or electron-donating -OCH₃) alter electronic properties, affecting binding to targets like aldose reductase or cancer-associated enzymes. For instance:

- 4-Chlorobenzylidene : Enhances cytotoxicity (IC₅₀ = 12 µM in leukemia cells) via apoptosis induction .

- 4-Methoxybenzylidene : Increases antioxidant activity due to improved radical scavenging .

Comparative SAR studies using IC₅₀ values and docking simulations are recommended to rationalize activity trends .

Q. How can researchers resolve discrepancies in reported biological activities of thiazolidinone derivatives?

- Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or structural nuances. Strategies include:

- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols.

- Meta-Analysis : Compare substituent effects across studies (e.g., fluorinated vs. chlorinated analogs ).

- Mechanistic Profiling : Use kinase inhibition assays or transcriptomics to identify off-target effects .

Q. What experimental approaches are recommended to study the compound’s interaction with biological targets?

- Methodological Answer:

- Molecular Docking : Predict binding modes with targets like aldose reductase (PDB: 1AH3) using AutoDock Vina .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

- Fluorescence Quenching : Monitor interactions with serum albumin to assess pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.